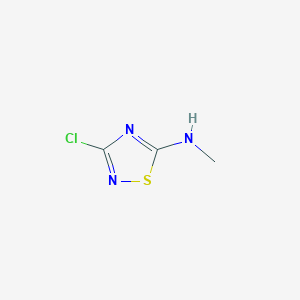
3-chloro-N-methyl-1,2,4-thiadiazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-methyl-1,2,4-thiadiazol-5-amine is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-methyl-1,2,4-thiadiazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of N-methylthiosemicarbazide with phosphorus oxychloride, followed by chlorination to introduce the chlorine atom at the 3-position of the thiadiazole ring . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3-chloro-N-methyl-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction reactions, leading to the formation of different oxidation states and functional groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems with enhanced biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, thiols, and alcohols, as well as oxidizing and reducing agents such as hydrogen peroxide and sodium borohydride. Reaction conditions often involve the use of solvents like ethanol, methanol, or dichloromethane, and may require heating or cooling to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
科学研究应用
Medicinal Chemistry: The compound and its derivatives have shown promising antimicrobial, antifungal, and anticancer activities.
Agriculture: Thiadiazole derivatives, including 3-chloro-N-methyl-1,2,4-thiadiazol-5-amine, are used as pesticides and herbicides due to their ability to inhibit the growth of harmful microorganisms and weeds.
Materials Science: The compound is used in the synthesis of advanced materials with unique electronic and optical properties, making it valuable for applications in electronics and photonics.
作用机制
The mechanism of action of 3-chloro-N-methyl-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound can inhibit the activity of enzymes essential for the survival and proliferation of microorganisms, leading to their death. In cancer cells, it can induce apoptosis by disrupting cellular signaling pathways and causing DNA damage .
相似化合物的比较
Similar Compounds
1,3,4-thiadiazole: A parent compound with similar structural features but lacking the chlorine and methyl groups.
2-amino-1,3,4-thiadiazole: Contains an amino group at the 2-position, which imparts different chemical and biological properties.
5-methyl-1,3,4-thiadiazole-2-thiol: A thiol derivative with a methyl group at the 5-position, known for its potent antimicrobial activity.
Uniqueness
3-chloro-N-methyl-1,2,4-thiadiazol-5-amine is unique due to the presence of both chlorine and methyl groups, which enhance its reactivity and biological activity. The chlorine atom increases the compound’s electrophilicity, making it more susceptible to nucleophilic attack, while the methyl group can influence its lipophilicity and membrane permeability .
属性
IUPAC Name |
3-chloro-N-methyl-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3S/c1-5-3-6-2(4)7-8-3/h1H3,(H,5,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZREDDUMUKMIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NS1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
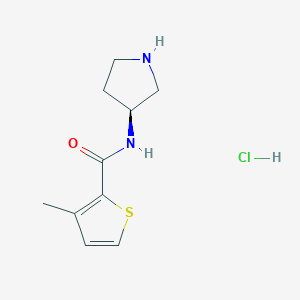
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-methylbenzamide](/img/structure/B2909192.png)
![N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2909193.png)
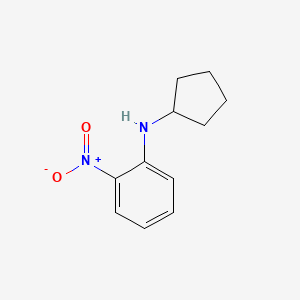
![N-([2,3'-bifuran]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2909195.png)
![N-[3-(2,2-Difluoroacetyl)phenyl]prop-2-enamide](/img/structure/B2909196.png)
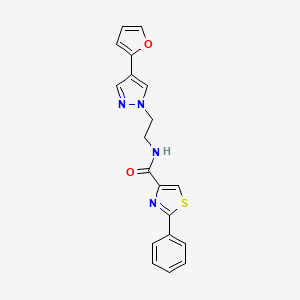
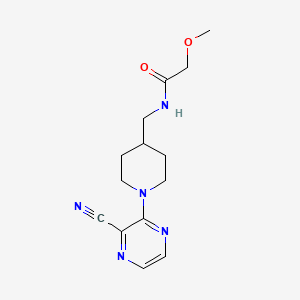
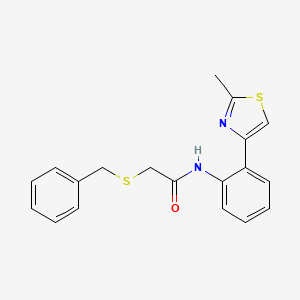
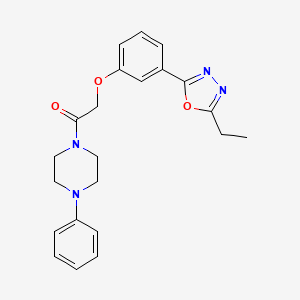
![3-cyano-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2909203.png)
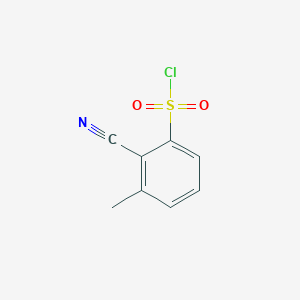
![3,5-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2909208.png)
![N-[4-(4-bromobenzenesulfonyl)phenyl]-2-chloroacetamide](/img/structure/B2909209.png)
